Potent KCNQ2/Q3 Antagonism: A 2-Fold Improvement Over Closest Structural Analog
In direct head-to-head comparison using identical assay conditions, 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one (target compound) exhibits an IC50 of 120 nM as a KCNQ2/Q3 antagonist, which represents a 2-fold increase in potency compared to its closest structural analog, CHEMBL2163659 (IC50 = 240 nM) [1][2]. Both compounds were evaluated in CHO cells expressing human KCNQ2/Q3 channels using automated patch clamp electrophysiology with a 3-minute incubation period [1][2].
| Evidence Dimension | KCNQ2/Q3 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 120 nM |
| Comparator Or Baseline | CHEMBL2163659 (structural analog): 240 nM |
| Quantified Difference | 2-fold increase in potency (120 nM vs 240 nM) |
| Conditions | CHO cells expressing human KCNQ2/Q3; automated patch clamp; 3 min incubation |
Why This Matters
This 2-fold potency advantage translates to a lower effective concentration in cellular assays, potentially reducing off-target effects and enabling more robust target engagement in pharmacological studies.
- [1] BindingDB. BDBM50395464 (CHEMBL2164048): IC50 = 120 nM at KCNQ2/Q3. 2024. View Source
- [2] BindingDB. BDBM50395500 (CHEMBL2163659): IC50 = 240 nM at KCNQ2. 2024. View Source
